molecular formula C13H18FN3O3S B2380177 4-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine CAS No. 2034249-93-7

4-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine

Cat. No.: B2380177
CAS No.: 2034249-93-7
M. Wt: 315.36
InChI Key: UBAWLSWNSXCKRJ-UHFFFAOYSA-N
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Description

4-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine is a synthetic organic compound that features a pyrrolidine ring, a sulfonyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound’s potential therapeutic properties can be explored for the development of new drugs, particularly in areas such as oncology or infectious diseases.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, sulfonyl-containing compounds, and pyrimidine-based molecules. Examples include:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Sulfonylureas
  • Fluoropyrimidines

Uniqueness

What sets 4-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine apart is its combination of structural features, which confer unique chemical and biological properties. The presence of the cyclopropylsulfonyl group, in particular, may enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-6-ethyl-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O3S/c1-2-11-12(14)13(16-8-15-11)20-9-5-6-17(7-9)21(18,19)10-3-4-10/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAWLSWNSXCKRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3CC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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